3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one
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Overview
Description
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like acetonitrile and reagents such as N-chlorosuccinimide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or defluorinated derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-6-phenyl-1-methylpyrazin-2(1H)-one: Similar structure but lacks the fluorine atom.
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one: Similar structure with a different position of the fluorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
Properties
Molecular Formula |
C11H7Cl2FN2O |
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Molecular Weight |
273.09 g/mol |
IUPAC Name |
3,5-dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-16-8(6-4-2-3-5-7(6)14)9(12)15-10(13)11(16)17/h2-5H,1H3 |
InChI Key |
MUZGQYJTEKZCLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2F |
Origin of Product |
United States |
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